
Methyl-1,2,5,6-Tetrahydropyridin-3-carboxylat-Hydrochlorid
Übersicht
Beschreibung
“Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.1677 . It is also known as "methyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride" .
Molecular Structure Analysis
The molecular structure of “Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride” can be represented by the InChI code:InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H . Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride” are not available, it’s worth noting that tetrahydropyridines can undergo various chemical reactions. For instance, 1,2,3,6-tetrahydropyridine is insoluble in water and can react with acids in exothermic reactions to form salts plus water .Physical And Chemical Properties Analysis
“Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride” is a solid at room temperature . It has a molecular weight of 177.63 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.Wirkmechanismus
Target of Action
Guvacoline hydrochloride is known to bind selectively to presynaptic GABA reuptake transporters . These transporters play a crucial role in the regulation of GABAergic transmission, which is important for many physiological processes, including mood regulation and pain perception .
Mode of Action
Guvacoline hydrochloride acts by inhibiting the reuptake of GABA at the presynaptic neuron . This inhibition increases the concentration of GABA in the synaptic cleft, enhancing GABAergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by Guvacoline hydrochloride is the GABAergic transmission pathway . By inhibiting the reuptake of GABA, Guvacoline hydrochloride prolongs the action of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as methanol, ethanol, and dmso This suggests that it may have good bioavailability
Result of Action
The primary result of Guvacoline hydrochloride’s action is the enhancement of GABAergic transmission . This can lead to various effects at the molecular and cellular level, depending on the specific physiological context. For example, enhanced GABAergic transmission can lead to reduced neuronal excitability, which may have implications for conditions such as epilepsy and anxiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Guvacoline hydrochloride. For instance, the compound’s solubility in organic solvents suggests that it may be affected by the lipid composition of the cellular environment . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride is a valuable tool for Parkinson's disease research as it can selectively destroy dopaminergic neurons in the substantia nigra, allowing researchers to study the disease's progression and test potential treatments. However, Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride has limitations as an animal model of Parkinson's disease, as it does not replicate all aspects of the disease's pathology. Additionally, Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride can be toxic to non-dopaminergic neurons, limiting its use in certain experiments.
Zukünftige Richtungen
There are several future directions for Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride research, including the development of new animal models of Parkinson's disease that more closely replicate the disease's pathology. Additionally, researchers are investigating the use of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, there is ongoing research into potential treatments for Parkinson's disease that target the mechanisms underlying Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride-induced dopaminergic neuron degeneration.
Wissenschaftliche Forschungsanwendungen
Potenzielles Antikrebsmittel
“Methyl-1,2,5,6-Tetrahydropyridin-3-carboxylat-Hydrochlorid” wurde auf sein Potenzial als Antikrebsmittel untersucht. Insbesondere wurden seine inhibitorischen Wirkungen auf CDK2, eine Proteinkinase, die an der Zellzyklusregulation beteiligt ist, bewertet .
Potenzielles Antituberkulosemittel
Diese Verbindung wurde auch auf ihr Potenzial als Antituberkulosemittel untersucht. Sie zeigte vielversprechende Ergebnisse gegen Mycobacterium tuberculosis, das Bakterium, das Tuberkulose verursacht .
Kristallstruktur-Analyse
Die Kristallstruktur dieser Verbindung wurde analysiert und liefert wertvolle Informationen über ihre molekulare Konfiguration und Eigenschaften .
Neurologische Forschung
“this compound” wurde in der neurologischen Forschung eingesetzt, insbesondere bei der Untersuchung der Parkinson-Krankheit .
Guvacolin-Hydrochlorid in Arekaprodukten
Guvacolin-Hydrochlorid ist ein wichtiges Alkaloid, das in Arekaprodukten vorkommt, die in asiatischen Ländern beliebt sind. Es wurde auf seine Auswirkungen auf Karzinogenität und Sucht untersucht .
Muskarinischer Rezeptor-Agonist
Guvacolin-Hydrochlorid wirkt als vollständiger Agonist für muskarinische Rezeptoren, die eine entscheidende Rolle im Nervensystem spielen .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with muscarinic acetylcholine receptors, where it acts as an agonist . This interaction is essential for its role in modulating neurotransmission and influencing various physiological processes. Additionally, the compound has been found to interact with enzymes involved in metabolic pathways, such as monoamine oxidase B (MAO-B), which is responsible for its conversion to active metabolites .
Cellular Effects
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with muscarinic acetylcholine receptors leads to changes in intracellular calcium levels, which can affect various signaling pathways . Additionally, it has been observed to impact gene expression related to neurotransmission and neuroprotection, highlighting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride involves its binding interactions with biomolecules. As an agonist of muscarinic acetylcholine receptors, it activates these receptors, leading to downstream signaling events . The compound also inhibits or activates specific enzymes, such as MAO-B, which plays a role in its metabolic conversion . These interactions result in changes in gene expression and cellular responses, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and modulatory effects on neurotransmission . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruptions in cellular homeostasis . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride is involved in several metabolic pathways. It is metabolized by enzymes such as MAO-B, leading to the formation of active metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters affects its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWALOEQHJRUTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210996 | |
| Record name | Norarecoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6197-39-3 | |
| Record name | Norarecoline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006197393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norarecoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

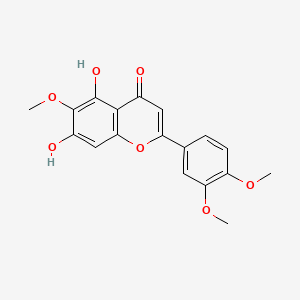

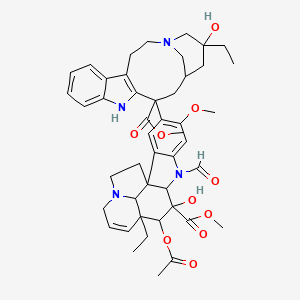
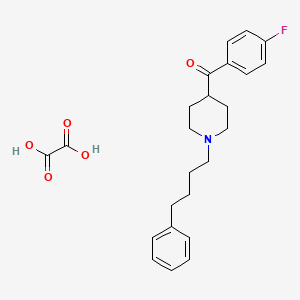
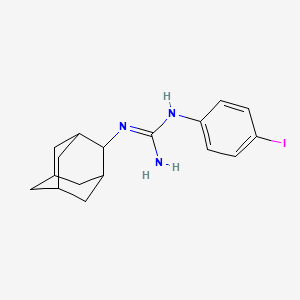


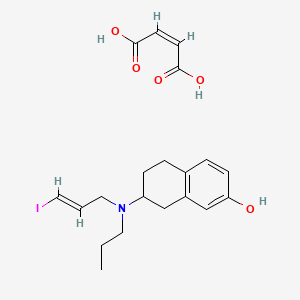

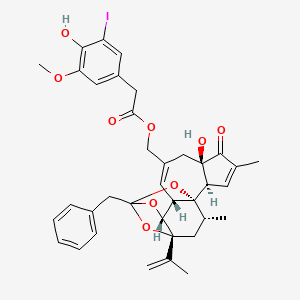

![Benzaldehyde, 3-chloro-, [(3-chlorophenyl)methylene]hydrazone](/img/structure/B1662941.png)

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)